Ceruletide diethylamine

Description

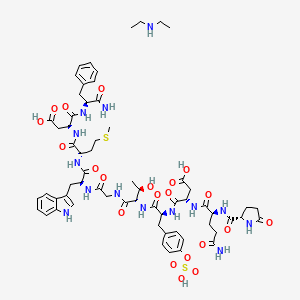

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array, (C2H5)2NH | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1]) | |

| Record name | Diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021909 | |

| Record name | Diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor. | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-89-7, 71247-25-1 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B035PIS86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/HZ8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -50 °C, -58 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Cholecystokinin Agonist Ceruletide Diethylamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceruletide diethylamine, a potent synthetic analogue of the natural decapeptide cholecystokinin (CCK), serves as a critical pharmacological tool in gastrointestinal and pancreatic research. Primarily utilized for its ability to induce experimental pancreatitis in animal models, its mechanism of action is rooted in its agonistic activity at cholecystokinin receptors (CCK1 and CCK2). This technical guide provides an in-depth exploration of the molecular pathways activated by ceruletide, detailing its receptor binding characteristics, downstream signaling cascades, and the pathophysiological consequences of its administration. Quantitative data on receptor affinity and functional potency are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of ceruletide's biological effects.

Introduction

Ceruletide is a decapeptide that shares significant structural and functional homology with cholecystokinin (CCK), a key hormone in the regulation of pancreatic and gallbladder function.[1] Its diethylamine salt form is commonly used in research settings. The primary utility of ceruletide lies in its dose-dependent effects on pancreatic acinar cells. At physiological concentrations, it stimulates the secretion of digestive enzymes.[2] However, at supramaximal doses, it paradoxically inhibits secretion and induces a cascade of events that mimic the pathophysiology of acute pancreatitis, including premature activation of digestive enzymes, cellular injury, inflammation, and edema.[3] This has established ceruletide-induced pancreatitis as a reproducible and widely used animal model for studying the disease's pathogenesis and evaluating potential therapeutic interventions.

Receptor Binding and Affinity

Ceruletide exerts its effects by binding to and activating two subtypes of G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R).[4] The distribution of these receptors varies, with CCK1R being predominant in the pancreas and gallbladder, while CCK2R is more abundant in the brain and stomach.[3] The affinity of ceruletide for these receptors is comparable to that of endogenous CCK-8, with a high affinity for both subtypes. The sulfated tyrosine residue in the ceruletide peptide sequence is a critical determinant for its high-affinity binding to the pancreatic CCK1 receptor.[5]

Table 1: Quantitative Data on Ceruletide Receptor Binding and Functional Potency

| Parameter | Receptor Subtype | Value (approx.) | Species/System |

| Binding Affinity (Ki) | CCK1R | ~0.5 nM | Rat Pancreatic Acini |

| CCK2R | ~1.0 nM | Guinea Pig Brain | |

| Functional Potency (EC50) | Amylase Secretion (Stimulation) | 10-100 pM | Isolated Rat Pancreatic Acini |

| Calcium Mobilization | ~1 nM | Isolated Rat Pancreatic Acini |

*Note: Direct Ki values for ceruletide are not consistently reported. The provided values are estimations based on studies comparing ceruletide's potency to CCK-8, for which Ki values are more readily available. Ceruletide is reported to be as potent or slightly more potent than CCK-8.[4]

Signaling Pathways

The binding of ceruletide to CCK receptors on pancreatic acinar cells initiates a complex network of intracellular signaling pathways. These can be broadly categorized into the primary Gq-mediated pathway responsible for enzyme secretion and the subsequent inflammatory pathways that contribute to the pathogenesis of pancreatitis.

Gq-PLC-Calcium Signaling Pathway

The predominant signaling cascade activated by ceruletide at physiological concentrations in pancreatic acinar cells is mediated by the Gq alpha subunit of the heterotrimeric G protein coupled to the CCK1 receptor.

-

Activation of Phospholipase C (PLC): Upon ceruletide binding, the activated Gαq subunit stimulates phospholipase C (PLC).

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).

-

Enzyme Secretion: The rise in intracellular calcium and the activation of PKC are key events that lead to the fusion of zymogen granules with the apical membrane of the acinar cell, resulting in the secretion of digestive enzymes such as amylase.

Inflammatory Signaling Pathways

Supramaximal stimulation with ceruletide triggers inflammatory signaling cascades within pancreatic acinar cells, playing a central role in the development of pancreatitis.

The nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. In the context of ceruletide-induced pancreatitis, its activation leads to the expression of pro-inflammatory cytokines.

-

Upstream Activation: The rise in intracellular calcium and oxidative stress resulting from supramaximal ceruletide stimulation are thought to be key triggers for the activation of the IκB kinase (IKK) complex.

-

IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route activated by ceruletide.

-

JAK Activation: While the precise mechanism of JAK activation by a GPCR like the CCK receptor is still under investigation, it is believed to occur through intracellular signals, such as calcium, or potentially through transactivation of receptor tyrosine kinases. In pancreatic acinar cells, ceruletide has been shown to induce the phosphorylation and activation of JAK2.

-

STAT Phosphorylation: Activated JAK2 phosphorylates STAT3 on a specific tyrosine residue.

-

Dimerization and Translocation: Phosphorylated STAT3 molecules dimerize and translocate to the nucleus.

-

Gene Transcription: The STAT3 dimer binds to specific DNA elements in the promoters of target genes, leading to the transcription of genes involved in inflammation and cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ceruletide.

Radioligand Binding Assay for CCK Receptors

This assay is used to determine the binding affinity (Ki) of ceruletide for CCK1 and CCK2 receptors.

-

Materials:

-

Membrane preparations from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini for CCK1R, guinea pig brain for CCK2R).

-

Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed amount of membrane protein with a constant concentration of [¹²⁵I]-BH-CCK-8 and varying concentrations of unlabeled ceruletide in a 96-well plate.

-

For total binding, omit the unlabeled ceruletide. For non-specific binding, include a high concentration of unlabeled CCK-8 (e.g., 1 µM).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of ceruletide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Amylase Secretion Assay from Pancreatic Acini

This functional assay measures the potency (EC50) of ceruletide in stimulating digestive enzyme secretion.

-

Materials:

-

Isolated pancreatic acini from rat or mouse.

-

Krebs-Ringer-HEPES (KRH) buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.

-

This compound at various concentrations.

-

Amylase activity assay kit (e.g., using a colorimetric substrate).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a suspension of isolated pancreatic acini in KRH buffer.

-

Pre-incubate the acini at 37°C for 30 minutes.

-

Add varying concentrations of ceruletide to the acini suspension and incubate for a further 30 minutes at 37°C.

-

Centrifuge the samples to separate the acini from the supernatant.

-

Collect the supernatant, which contains the secreted amylase.

-

Lyse the acinar pellet to determine the total amylase content.

-

Measure the amylase activity in the supernatant and the lysed pellet using an amylase assay kit.

-

Express the amylase secretion as a percentage of the total amylase content.

-

Plot the percentage of amylase secretion against the concentration of ceruletide and determine the EC50 value using non-linear regression.

-

Western Blot Analysis of STAT3 Phosphorylation

This method is used to detect the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT3.

-

Materials:

-

Pancreatic acinar cells (e.g., AR42J cell line or primary acini).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture pancreatic acinar cells and treat with ceruletide for various time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.

-

Quantify the band intensities to determine the relative level of STAT3 phosphorylation.

-

Experimental Workflow and Pathophysiological Consequences

The administration of ceruletide in vivo provides a robust model for studying the progression of acute pancreatitis. The workflow from ceruletide administration to the development of pancreatic injury involves a series of interconnected events.

Conclusion

This compound is an invaluable research tool whose mechanism of action is centered on its potent agonism at CCK1 and CCK2 receptors. Its dose-dependent effects on pancreatic acinar cells, ranging from stimulation of enzyme secretion to the induction of a multifaceted inflammatory response characteristic of acute pancreatitis, are underpinned by a complex interplay of intracellular signaling pathways. A thorough understanding of these mechanisms, including the primary Gq-PLC-calcium cascade and the subsequent activation of NF-κB and JAK/STAT pathways, is crucial for leveraging ceruletide-induced pancreatitis models in the development of novel therapeutic strategies for this debilitating disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers in the field.

References

- 1. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caerulein and carbamoylcholine stimulate pancreatic amylase release at resting cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemodynamic and exocrine effects of caerulein at submaximal and supramaximal levels on the rat pancreas: role of cholecystokinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of caerulein-related peptides on cholecystokinin receptor bindings in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceruletide Diethylamine: A Technical Guide to its Function as a Cholecystokinin (CCK) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea.[1] Structurally similar to cholecystokinin (CCK), a key gastrointestinal hormone, ceruletide acts as a potent agonist at both CCK1 and CCK2 receptors.[2][3] This agonistic action allows it to stimulate gastric, biliary, and pancreatic secretions, as well as smooth muscle contraction.[4] Due to its potent and reliable effects, ceruletide diethylamine is widely utilized as a tool in biomedical research, particularly for inducing experimental models of acute and chronic pancreatitis, which serve as crucial platforms for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic interventions.[5] This technical guide provides a comprehensive overview of ceruletide's mechanism of action, its quantitative effects, detailed experimental protocols, and the key signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of Ceruletide

| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |

| Amylase Secretion | ||||

| Stimulatory Concentration Range | 10 pM - 0.1 nM | Dispersed rat pancreatic acini | Higher concentrations lead to progressive inhibition of amylase secretion. | [6] |

| Zymogen Activation | ||||

| Effective Concentrations | 0.1 nM (physiological) - 100 nM (supraphysiological) | Preparations of pancreatic acinar cells | Phorbol esters enhance zymogen activation at both concentrations. | [4] |

| Intracellular Calcium (Ca²⁺) Mobilization | ||||

| Response to Physiological Dose (10 pM CCK) | Evokes Ca²⁺ oscillations | Dispersed rat pancreatic acini | In ceruletide-treated acini, this response is abolished. | [7] |

| Response to Higher Doses (100 pM - 1 nM CCK) | Large transient rise in intracellular Ca²⁺ | Dispersed rat pancreatic acini | In ceruletide-treated acini, the peak Ca²⁺ level is significantly lower. | [7] |

Table 2: In Vivo Effects of Ceruletide in Rodent Models of Pancreatitis

| Parameter | Animal Model | Ceruletide Dosage | Time Point | Observation | Reference(s) |

| Serum Amylase | Mice (C57BL/6) | 100 µg/kg (7 hourly IP injections) | 12 hours post-last injection | Maximum serum amylase levels observed. | [8] |

| Rats | Overdose of CCK-8 | 4 hours | Peak serum amylase levels (69.4 +/- 12.8 x 10³ U/ml). | [9] | |

| Mice | 12 hourly IP injections of 50 µg/kg | Day 3 post-last injection | Serum amylase levels return to baseline. | [10] | |

| Serum Lipase | Mice (C57BL/6) | 100 µg/kg (7 hourly IP injections) | 12 hours post-last injection | Maximum serum lipase levels observed. | [8] |

| Serum TNF-α | Rats | Overdose of CCK-8 | 2 hours | Moderate increase in serum TNF-α. | [9] |

| Rats (Chronic Stress Model) | 0.2 µg/kg per hour | - | Elevated serum and pancreatic TNF-α levels. | [11] | |

| Serum IL-6 | Rats | Overdose of CCK-8 | 4 hours | Peak serum IL-6 levels (123.3 +/- 5.8 pg/ml). | [9] |

Signaling Pathways

Ceruletide exerts its effects by binding to and activating cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by ceruletide in pancreatic acinar cells involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC).

Supraphysiological stimulation with ceruletide leads to the activation of novel PKC isoforms, specifically PKC-delta and PKC-epsilon.[4] This activation plays a crucial role in the premature activation of digestive zymogens within the acinar cells, a key initiating event in acute pancreatitis.[4]

Furthermore, ceruletide-induced signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This is a critical step in the inflammatory response associated with pancreatitis. The activation of NF-κB is mediated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12] Studies suggest that PKC-delta and potentially other upstream kinases are involved in the activation of the IKK complex in response to ceruletide.

Experimental Protocols

In Vivo Model of Acute Pancreatitis in Mice

Objective: To induce a mild, edematous acute pancreatitis in mice for the study of disease pathogenesis and therapeutic interventions.

Materials:

-

This compound

-

Sterile 0.9% saline

-

C57BL/6 mice (8-12 weeks old)

-

Syringes and needles for intraperitoneal injection

Protocol:

-

Prepare a stock solution of ceruletide in sterile saline. A common concentration is 10 µg/mL.

-

Administer ceruletide via intraperitoneal (IP) injection at a dose of 50-100 µg/kg body weight.[5]

-

Repeat the IP injections at hourly intervals for a total of 7 to 10 doses.[5]

-

For a more severe model of pancreatitis, lipopolysaccharide (LPS) can be co-administered.[5]

-

Euthanize mice at desired time points after the last injection (e.g., 12 hours for peak amylase and lipase levels).[8]

-

Collect blood for serum analysis of amylase, lipase, and cytokines (e.g., TNF-α, IL-6).

-

Harvest the pancreas for histological analysis (H&E staining for edema, inflammatory infiltration, and acinar cell necrosis) and other molecular assays.

In Vitro Amylase Secretion Assay from Pancreatic Acini

Objective: To measure the dose-dependent effect of ceruletide on amylase secretion from isolated pancreatic acini.

Materials:

-

Freshly isolated rat or mouse pancreatic acini

-

Krebs-Ringer-HEPES (KRH) buffer

-

Ceruletide solutions of varying concentrations (e.g., 1 pM to 1 µM)

-

Amylase activity assay kit

-

Incubator (37°C)

-

Microplate reader

Protocol:

-

Isolate pancreatic acini from rats or mice using collagenase digestion.

-

Pre-incubate the acini in KRH buffer at 37°C for 30-60 minutes to allow for recovery.

-

Resuspend the acini in fresh KRH buffer and aliquot into tubes or a multi-well plate.

-

Add varying concentrations of ceruletide to the acini and incubate at 37°C for 30 minutes.

-

Centrifuge the samples to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

Measure the amylase activity in the supernatant using a commercially available kit and a microplate reader.

-

Express the results as a percentage of total amylase (supernatant + acinar lysate) or as fold-increase over basal (unstimulated) secretion.

In Vitro Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to ceruletide stimulation.

Materials:

-

Cells expressing CCK receptors (e.g., AR42J cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Ceruletide solutions

-

Fluorescence plate reader with automated injection capabilities or fluorescence microscope

Protocol:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject ceruletide at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

Data can be analyzed to determine parameters such as peak response, time to peak, and area under the curve.

Conclusion

This compound is an invaluable pharmacological tool for researchers in the fields of gastroenterology, pharmacology, and drug development. Its potent and specific agonism at CCK receptors provides a reliable method for studying the physiological and pathophysiological roles of CCK signaling. The experimental models and assays described in this guide offer robust platforms for investigating the mechanisms of pancreatic function and disease, as well as for the screening and validation of new therapeutic agents targeting these pathways. A thorough understanding of its quantitative effects and the underlying signaling cascades is essential for the effective design and interpretation of studies utilizing this potent peptide.

References

- 1. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 3. The novel protein kinase C isoforms -delta and -epsilon modulate caerulein-induced zymogen activation in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-course changes in serum cytokine levels in two experimental acute pancreatitis models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic progression of cerulein-induced acute pancreatitis in trypsinogen mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic stress sensitizes rats to pancreatitis induced by cerulein: Role of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-delta and PKC-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceruletide diethylamine's role in gastrointestinal physiology.

<_ A Technical Guide to Ceruletide Diethylamine: Role in Gastrointestinal Physiology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of this compound, a potent cholecystokinin (CCK) receptor agonist. It details its mechanism of action, quantitative effects on gastrointestinal function, and established experimental protocols.

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog.[1][2] It is a structural and functional analogue of the endogenous gastrointestinal hormone cholecystokinin (CCK).[2][3][4][5] Due to its potent and reliable physiological actions, ceruletide is widely utilized as a diagnostic agent for pancreatic and gallbladder function and as a research tool to investigate gastrointestinal physiology and pathology, particularly for inducing experimental pancreatitis.[1][2][6]

Mechanism of Action: CCK Receptor Signaling

Ceruletide exerts its physiological effects by binding to and activating cholecystokinin (CCK) receptors.[3][4] It acts as a high-affinity, non-selective agonist for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[7] The CCK-A receptor is predominantly found on pancreatic acinar cells and gallbladder smooth muscle, while the CCK-B receptor is prominent in the brain and stomach. The binding affinity of ceruletide is comparable to that of the endogenous ligand CCK-8, which has an IC50 of approximately 2 nM for both human CCK-A and CCK-B receptors.[7]

Activation of the CCK-A receptor on pancreatic acinar cells is a primary mechanism for its secretagogue effect. This interaction initiates a well-defined intracellular signaling cascade, leading to the secretion of digestive enzymes.

Signaling Pathway

The binding of ceruletide to the G-protein coupled CCK receptor on pancreatic acinar cells triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are the critical events that lead to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.

Ceruletide-induced CCK-A receptor signaling cascade in pancreatic acinar cells.

Quantitative Effects on Gastrointestinal Physiology

Ceruletide administration leads to measurable, dose-dependent effects on various aspects of gastrointestinal function.

Pancreatic and Biliary Secretion

Ceruletide is a potent stimulant of pancreatic exocrine secretion, increasing the output of both fluid and digestive enzymes.[4][8][9] It also stimulates biliary secretion.[4]

| Parameter | Species/Model | Ceruletide Dose | Result | Reference |

| Pancreatic Secretion | Human | 75 ng/kg/h (with secretin) | Near-maximal stimulation of bicarbonate and enzyme secretion | [10] |

| Pancreatic Secretion | Rat (anesthetized) | Various | Strong stimulation of pancreatic juice flow and protein secretion | [9] |

| Amylase Release | Isolated Mouse Pancreatic Acini | Various | Potent stimulation of amylase release, comparable to CCK-8 | [8] |

| Pancreatic Juice Enzymes | Rat | 2 µg/kg (subcutaneous) | Significant decrease in total protein and enzymes in juice; increase in plasma amylase | [11] |

Gallbladder Motility

Ceruletide induces strong contraction of the gallbladder, making it a useful cholecystokinetic agent in diagnostic imaging.[3][12][13]

| Parameter | Species/Model | Ceruletide Dose | Result | Reference |

| Gallbladder Contraction | Human (Gallstone Patients) | 0.3 µg/kg (IM) | Maximal contraction (47.5% ± 27.7% reduction) reached at 30 min | [14] |

| Gallbladder Volume | Human (ICU Patients) | 1.5 µg/kg | 50% reduction in gallbladder volume | [15] |

| Gallbladder Contraction | Human (Volunteers) | Graded ascending doses (IV/IM) | Substantial contraction with measurable reduction in area | [12] |

Gastric and Intestinal Motility

Ceruletide has complex and region-specific effects on gastrointestinal motility. It generally delays gastric emptying while stimulating motility in the small and large intestines.[3]

| Parameter | Species/Model | Ceruletide Dose | Result | Reference |

| Gastric Emptying | Conscious Rat | 0.05 µg/kg (IP threshold) | Dose-dependent delay in gastric emptying | [16] |

| Small Bowel Transit Time | Human | 500-750 ng/kg (IM) | Mean transit time reduced from 126 min (control) to 62 min | [17] |

| Jejunal Motility | Healthy Human | 5, 10, 20 µg (IM) | Dose-dependent increase in phase II type motor activity | [18] |

| Intestinal Propulsion | Mouse | Not specified | Stimulates propulsive activity from duodenum to ileum | [3][19] |

Key Experimental Protocols

Ceruletide is a cornerstone in experimental models of pancreatitis and for studying gastrointestinal function.

Induction of Experimental Acute Pancreatitis (Mouse Model)

This protocol is widely used to study the pathogenesis of acute pancreatitis. The mechanism involves supramaximal stimulation of pancreatic acinar cells, leading to premature activation of digestive enzymes, cellular injury, and inflammation.[2][6][20]

Workflow for inducing acute pancreatitis in mice using ceruletide.

Methodology Details:

-

Animal Model: C57BL/6 mice, 8-12 weeks old, are commonly used.[6]

-

Ceruletide Administration: Administer ceruletide (50-100 µg/kg) via intraperitoneal (IP) injection.[6] This is repeated hourly for a total of 7 to 10 doses.[6]

-

Enhancement (Optional): To induce a more severe pancreatitis model, lipopolysaccharide (LPS) can be co-administered.[6][21][22]

-

Endpoint Analysis: Animals are typically sacrificed at a peak injury time point (e.g., 12 hours after the first injection).[22]

-

Outcome Measures:

-

Biochemical: Measurement of serum amylase and lipase levels.[6]

-

Histological: Pancreatic tissue is fixed, sectioned, and stained (e.g., H&E) to assess for edema, acinar cell necrosis, and inflammatory cell infiltration.[6][21]

-

Inflammatory Markers: Measurement of pro-inflammatory cytokines like TNF-α and IL-1β in serum or tissue.[6]

-

Assessment of Gallbladder Emptying (Human Ultrasound)

This protocol provides a non-invasive method to quantify gallbladder function.

Methodology Details:

-

Patient Preparation: Patients fast overnight to ensure a baseline gallbladder volume.

-

Baseline Measurement: Gallbladder volume is measured using real-time ultrasonography. Volume can be calculated using the ellipsoid method (Length x Width x Height x 0.52).

-

Ceruletide Administration: Ceruletide is administered intramuscularly (IM) at a dose of 0.3 µg/kg.[14]

-